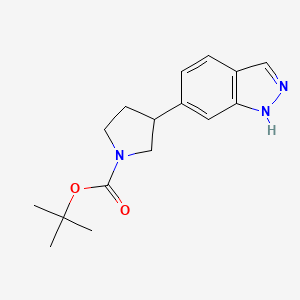
6-(1-Boc-3-pyrrolidinyl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Boc-3-pyrrolidinyl)-1H-indazole is a chemical compound that features a pyrrolidine ring attached to an indazole core The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Boc-3-pyrrolidinyl)-1H-indazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the pyrrolidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Indazole Core Formation: The indazole core is synthesized separately and then coupled with the Boc-protected pyrrolidine ring through a series of reactions, including nucleophilic substitution and cyclization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-Boc-3-pyrrolidinyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-(1-Boc-3-pyrrolidinyl)-1H-indazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(1-Boc-3-pyrrolidinyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(1-Boc-3-pyrrolidinyl)quinoline
- 4-(1-Boc-3-pyrrolidinyl)isoquinoline
- Ethyl 3-(1-Boc-3-pyrrolidinyl)-3-oxopropanoate
Uniqueness
6-(1-Boc-3-pyrrolidinyl)-1H-indazole is unique due to its indazole core, which imparts distinct chemical and biological properties compared to similar compounds with different core structures. This uniqueness makes it valuable for specific research applications where the indazole core plays a crucial role.
Eigenschaften
Molekularformel |
C16H21N3O2 |
|---|---|
Molekulargewicht |
287.36 g/mol |
IUPAC-Name |
tert-butyl 3-(1H-indazol-6-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-7-6-13(10-19)11-4-5-12-9-17-18-14(12)8-11/h4-5,8-9,13H,6-7,10H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
ASLMXKQMVBQBDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC3=C(C=C2)C=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



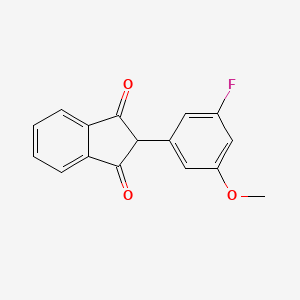
![1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13672762.png)
![6-isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13672770.png)
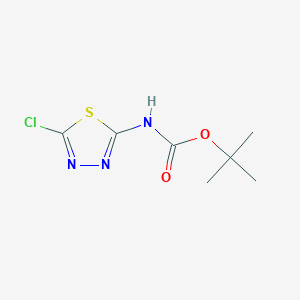
![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13672786.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13672799.png)
![3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13672801.png)
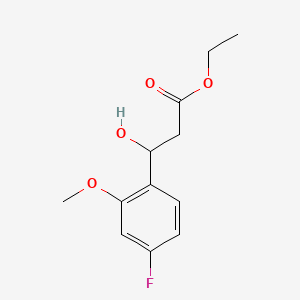
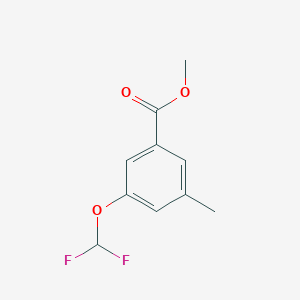


![Ethyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13672843.png)
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-5-carboxylic Acid](/img/structure/B13672844.png)
